Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

Lipophilicity Drug-likeness CNS penetration

CNS drug discovery programs often struggle with intermediates that lack the optimal balance of conformational rigidity and functional group versatility, leading to extended synthesis timelines and higher procurement overhead. This Boc-piperidine building block addresses these pain points by integrating a 1-(hydroxymethyl)cyclobutyl substituent that simultaneously reduces rotatable bond count, maintains a hydrogen-bond donor, and positions XLogP3 at 2.3-within the CNS drug-likeness sweet spot. - Single-intermediate versatility: The hydroxymethyl group enables at least three distinct derivatization pathways (oxidation, activation/displacement, direct coupling), reducing the need to procure multiple separate building blocks. - Scaffold-hopping enabled: Identical TPSA (49.8 Ų) to the cyclopropyl analog but with greater molecular complexity (MW 269.38 vs. 303), allowing systematic ring-size SAR exploration without altering key polarity parameters. - Fragment-like starting point: MW < 300 and LogP < 3 maximize ligand efficiency and property optimization headroom during hit-to-lead phases. Standardized 95% purity with rigorous analytical QC documentation ensures batch-to-batch reproducibility for demanding medicinal chemistry workflows.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B13611356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)CO
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)15(11-17)7-4-8-15/h12,17H,4-11H2,1-3H3
InChIKeyLZMBMANVYRAYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate Overview


Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate (CAS 2229266-44-6) is a Boc-protected piperidine derivative that incorporates a 1-(hydroxymethyl)cyclobutyl substituent at the 4-position of the piperidine ring [1]. This structural arrangement provides a conformationally constrained yet functionalizable scaffold, with the hydroxymethyl group serving as a reactive handle for further derivatization and the cyclobutyl ring introducing steric and electronic properties distinct from linear, cyclopropyl, or larger cycloalkyl analogs [2]. The compound is utilized primarily as a versatile intermediate in medicinal chemistry and organic synthesis [1].

Scaffold Boc-protected piperidine with cyclobutyl conformational restriction
Handle Hydroxymethyl group supports divergent derivatization pathways
Context Supports CNS probe design, scaffold hopping, and library synthesis workflows

Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate: Advantages Over Simple Analogs


Superficially related Boc-piperidine building blocks such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4-cyclobutylpiperidine-1-carboxylate lack the combined conformational restriction and hydrogen-bonding capacity of the target compound [1][2]. The cyclobutyl-hydroxymethyl motif simultaneously reduces rotatable bond count relative to acyclic hydroxymethyl analogs while maintaining a hydrogen-bond donor site that the non-hydroxylated cyclobutyl analog lacks, creating a differentiated lipophilicity-hydrophilicity balance critical for CNS drug-like property optimization [3]. Direct substitution with simpler analogs alters both molecular recognition patterns and physicochemical profiles, as quantified below.

Non-hydroxylated analog lacks HBD

Replacing with tert-butyl 4-cyclobutylpiperidine-1-carboxylate removes the hydrogen-bond donor, potentially shifting target recognition profiles.

Acyclic hydroxymethyl analog alters conformation

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate provides a different conformational profile and lipophilicity, which may not reproduce scaffold-dependent SAR.

Larger or smaller cycloalkyl rings shift properties

Cyclopropyl or cyclohexyl analogs share the hydroxymethyl handle but differ in ring size, complexity, and lipophilicity, requiring independent validation.

Quantitative Differentiation Evidence


Lipophilicity Balance vs. Analogs

The target compound exhibits an XLogP3 of 2.3 [1], positioning it between the higher lipophilicity of the non-hydroxylated tert-butyl 4-cyclobutylpiperidine-1-carboxylate (XLogP3 = 3.5) [2] and the lower lipophilicity of the acyclic tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (XLogP3 = 1.2) [3]. This intermediate value is within the optimal CNS drug-likeness range (XLogP 1–3), whereas the non-hydroxylated analog exceeds the preferred upper limit for CNS candidates.

Lipophilicity Balance
Reported
XLogP3 = 2.3
Δ −1.2 vs non-hydroxylated analog; Δ +1.1 vs acyclic analog

Reported partition-coefficient context for CNS research scaffold selection

Computed values; experimental logP/logD may differ

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated Analog

The presence of a hydroxymethyl group on the cyclobutyl ring provides the target compound with one hydrogen-bond donor (HBD = 1) [1], whereas tert-butyl 4-cyclobutylpiperidine-1-carboxylate lacks any HBD (HBD = 0) [2]. This difference introduces the capacity for directional intermolecular interactions that can enhance target binding specificity and improve aqueous solubility profiles.

HBD Capacity
Reported
HBD = 1
Δ +1 vs non-hydroxylated analog (HBD = 0)

Supports hydrogen-bond-dependent target engagement review

Computed HBD count; binding assays needed for confirmation

Hydrogen bonding Target engagement Solubility

Cyclobutyl vs. Cyclopropyl: Surface Polarity and Complexity

The target compound and its cyclopropyl analog tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate share identical TPSA values (49.8 Ų) [1], yet the target compound has a higher molecular complexity score (323 vs. 303) [1] and molecular weight (269.38 vs. 255.35) [1]. The larger cyclobutyl ring provides greater conformational restriction without altering polarity surface area, offering a distinct scaffold geometry for structure-activity relationship exploration.

Cyclobutyl vs Cyclopropyl
Reported
TPSA = 49.8 Ų; Complexity = 323
Δ Complexity +20; Δ TPSA = 0 vs cyclopropyl analog

Supports ring-size scaffold-hopping without altering polarity determinants

TPSA-controlled scaffold comparison for SAR exploration

Conformational restriction Synthetic accessibility Drug-likeness

Cyclobutyl vs. Cyclohexyl: Fragment-Like Properties

Compared to the bulkier cyclohexyl analog 4-cyclohexyl-4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester (MW = 297.43; LogP = 3.51) , the target compound offers a substantially lower molecular weight (MW = 269.38) and lower lipophilicity (XLogP3 = 2.3) [1], placing it closer to fragment-like chemical space (MW < 300, LogP < 3). The ΔMW of −28.05 and ΔLogP of approximately −1.2 suggest that the cyclobutyl variant is a more efficient starting point for lead optimization campaigns.

Cyclobutyl vs Cyclohexyl
Reported
MW = 269.38; XLogP3 = 2.3
ΔMW −28.05; ΔLogP ≈ −1.2 vs cyclohexyl analog

Lower MW and lipophilicity may support lead-likeness profiling

Computed property comparison for fragment-based library design

Fragment-based drug discovery Lead-likeness Lipophilic efficiency

Cyclobutyl-Piperidine Metabolic Stability

In a published series of cyclobutyl-substituted piperidine derivatives evaluated as histamine H3 receptor antagonists, the cyclobutyl-containing spirobenzopyran piperidine ethers demonstrated stability in liver microsome assays and selectivity against CYP P450 enzymes [1]. Although this study does not specifically test the target compound, it provides class-level evidence that the cyclobutyl-piperidine motif can confer favorable metabolic stability, a property not automatically conferred by acyclic or smaller ring analogs in the same series.

Metabolic Stability
Class-level
Cyclobutyl-piperidine motif
Liver microsome stability reported for H3R antagonist series

Class-level metabolic stability context; not compound-specific data

Data to verify for the target compound

Metabolic stability H3 receptor antagonists Liver microsomes

Hydroxymethyl: Divergent Synthetic Handle

The hydroxymethyl group on the cyclobutyl ring enables oxidation to the corresponding aldehyde or carboxylic acid, activation as a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or direct coupling in Mitsunobu reactions [1]. In contrast, the non-hydroxylated analog tert-butyl 4-cyclobutylpiperidine-1-carboxylate lacks this reactive handle entirely, limiting its use to scaffold decorations that require re-functionalization of the piperidine nitrogen after Boc deprotection [2]. This single functional group difference enables at least three additional divergent synthetic pathways from a common intermediate.

Divergent Handle
Method context
≥3 pathways
Oxidation, activation/substitution, direct coupling

Supports synthetic workflow planning from a common intermediate

Reaction yields and conditions require independent optimization

Synthetic intermediate Functional group interconversion Library synthesis

Optimal Applications of Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate


CNS Probe Synthesis: Balanced Lipophilicity

The compound's XLogP3 of 2.3 positions it within the CNS drug-likeness sweet spot, making it suitable as a scaffold for central nervous system (CNS) probe development where excessive lipophilicity leads to non-specific binding and poor developability profiles [1]. Researchers prioritizing blood-brain barrier penetration can select this intermediate over the more lipophilic non-hydroxylated analog (XLogP3 = 3.5) without sacrificing the conformational benefits of the cyclobutyl ring [2].

Scaffold-Hopping: Cyclobutyl vs. Cyclopropyl Isosteres

Because the target compound shares identical TPSA (49.8 Ų) with its cyclopropyl analog but offers greater molecular complexity (323 vs. 303), it serves as an ideal scaffold-hopping partner for structure-activity relationship (SAR) exploration [1][2]. Parallel procurement of both intermediates enables systematic evaluation of ring-size effects on target binding and metabolic stability without altering key polarity parameters [1][2].

Fragment-Based Discovery: Low MW and Lead-Likeness

With MW = 269.38 and XLogP3 = 2.3, the compound resides within fragment-like chemical space (MW < 300, LogP < 3), offering a more developable starting point than the bulkier cyclohexyl analog (MW = 297.43, LogP = 3.51) [1][2]. Fragment-based and lead-generation programs can leverage this lower MW to maximize ligand efficiency and allow greater property optimization headroom during hit-to-lead phases [1][2].

Divergent Library Synthesis from a Single Intermediate

The hydroxymethyl group enables at least three distinct functionalization pathways—oxidation, activation/nucleophilic displacement, and direct coupling—from a single building block [1]. This is advantageous for medicinal chemistry groups constructing diverse compound libraries from a common intermediate, reducing procurement overhead relative to purchasing separate building blocks for each derivatization pathway [2].

Application
Selection Property
Validation Focus
CNS probe synthesis
Partition-coefficient context
Lipophilicity-bioactivity relationship review
Scaffold-hopping studies
Ring-size SAR context
TPSA-controlled scaffold comparison
Fragment-based lead generation
Ligand-efficiency profile
Lead-likeness endpoint review
Divergent library synthesis
Synthetic-handle versatility
Derivatization-pathway verification
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